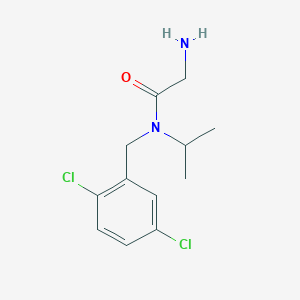

2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a 2,5-dichlorobenzyl group and an isopropyl amine moiety. The presence of chlorine atoms on the benzyl ring may enhance lipophilicity and influence binding interactions with biological targets, while the isopropyl group could contribute to steric effects or metabolic stability .

Properties

IUPAC Name |

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-8(2)16(12(17)6-15)7-9-5-10(13)3-4-11(9)14/h3-5,8H,6-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQMQPUXQZOBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride, isopropylamine, and acetamide.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. The temperature is maintained between 0°C and 25°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

- Mechanism of Action : The compound may function as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This mechanism is crucial in drug development for treating diseases where enzyme activity is dysregulated.

- Case Study : In research focused on prostate cancer therapeutics, derivatives of aryl benzylamines, including compounds similar to 2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide, were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The study demonstrated promising results in selectively inhibiting cancer cell growth while sparing normal cells .

Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex molecules.

- Synthesis Pathways : The compound can be used as a building block for creating various derivatives through reactions such as oxidation and reduction. For instance, it can be oxidized to form oxo derivatives or reduced to yield hydrogenated forms.

- Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Aqueous solution | Oxo derivatives |

| Reduction | NaBH4, LiAlH4 | Ethanol or THF | Reduced forms |

| Substitution | Alkyl halides, triethylamine | Anhydrous conditions | Substituted derivatives |

Biological Studies

The compound is also significant in biochemical assays aimed at understanding its interactions with proteins and nucleic acids.

- Biological Activity : Preliminary studies indicate that this compound exhibits selective inhibition of certain proteins involved in inflammatory pathways. For example, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation .

- Case Study : In vitro studies demonstrated that the compound significantly reduced levels of inflammatory markers in human cell lines exposed to pro-inflammatory stimuli. This suggests its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize 2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide, we compare it with structurally related acetamides, focusing on substituent variations and their implications for activity and applications.

Table 1: Structural Comparison of Substituted Acetamides

Key Observations:

Chlorine Substitution Patterns: The 2,5-dichloro substitution in the target compound distinguishes it from analogs like alachlor (2,6-diethylphenyl) and dimethenamid (thienyl group).

Amine and Alkyl Groups :

- The isopropyl group in the target compound contrasts with the methoxymethyl or methoxyethyl groups in herbicidal acetamides (e.g., alachlor). This difference may reduce polarity, affecting soil mobility or bioavailability in agrochemical contexts .

- Compared to the arylsulfinyl-acetamide patented for bacterial LeuRS inhibition , the target compound lacks a sulfinyl group but retains a primary amine, suggesting divergent mechanisms of action.

Applications: Herbicidal analogs (e.g., alachlor, dimethenamid) leverage chloroacetamide backbones for pre-emergent weed control, targeting lipid biosynthesis in plants. The discontinued status of the target compound contrasts with commercially successful analogs, possibly due to challenges in efficacy, toxicity, or synthesis scalability.

Research Findings and Mechanistic Insights

While direct pharmacological or agrochemical data for this compound are sparse, insights can be extrapolated from related compounds:

- Herbicidal Activity : Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) elongation in plants. The dichloro-benzyl group in the target compound might exhibit similar inhibition but with altered selectivity due to steric hindrance from the isopropyl group .

- Antimicrobial Potential: The patent for arylsulfinyl-acetamides highlights acetamides as bacterial aminoacyl-tRNA synthetase inhibitors. The primary amine in the target compound could interact with bacterial ATP-binding pockets, but the lack of a sulfinyl group may reduce binding affinity compared to patented derivatives.

Biological Activity

2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features:

- Amino group : Contributes to its reactivity.

- Dichlorobenzyl moiety : Enhances interaction with biological targets.

- Isopropyl-acetamide backbone : Provides structural stability.

These structural characteristics make it a significant subject in medicinal chemistry.

The mechanism of action involves:

- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, altering their activity and leading to various biological effects.

- Pathway Modulation : The exact pathways depend on the specific application and context in which the compound is used.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Klebsiella pneumoniae | 6.25 μg/mL |

These results suggest that the compound may serve as a potential therapeutic agent against resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notable findings include:

- Cell Line Studies : In vitro tests on cancer cell lines such as K562 (human myelogenous leukemia) showed IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| K562 | 0.78 |

| A549 (lung cancer) | 22 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase, mediated by caspase activation .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted against a panel of bacteria including Staphylococcus aureus and E. coli.

- Results demonstrated that the compound exhibited comparable activity to standard antibiotics like chloramphenicol.

- Anticancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.